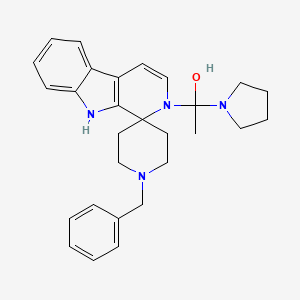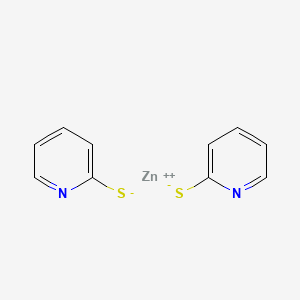
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate is a complex organic compound with the molecular formula C20H38Br2Cl2N4O3. This compound is known for its unique structure, which includes multiple nitrogen atoms and bromine substituents, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate involves several steps. The synthetic route typically starts with the preparation of the core diazoniadispiro structure, followed by the introduction of bromine and oxopropyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The bromine atoms can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine and oxopropyl groups play a crucial role in its reactivity, allowing it to bind to and modify biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and other biochemical interactions.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate stands out due to its unique diazoniadispiro structure and the presence of multiple bromine atoms. Similar compounds include:
- 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane derivatives with different substituents.
- Compounds with similar spiro structures but different functional groups. These comparisons highlight the uniqueness of the compound in terms of its chemical properties and potential applications.
Propriétés
Numéro CAS |
95461-33-9 |
|---|---|
Formule moléculaire |
C20H38Br2Cl2N4O3 |
Poids moléculaire |
613.3 g/mol |
Nom IUPAC |
3-bromo-1-[12-(3-bromo-2-methylpropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]-2-methylpropan-1-one;dichloride;hydrate |
InChI |
InChI=1S/C20H36Br2N4O2.2ClH.H2O/c1-17(15-21)19(27)23-3-7-25(8-4-23)11-13-26(14-12-25)9-5-24(6-10-26)20(28)18(2)16-22;;;/h17-18H,3-16H2,1-2H3;2*1H;1H2/q+2;;;/p-2 |
Clé InChI |
AZERRIMEYABFBE-UHFFFAOYSA-L |
SMILES canonique |
CC(CBr)C(=O)N1CC[N+]2(CC1)CC[N+]3(CCN(CC3)C(=O)C(C)CBr)CC2.O.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12710690.png)
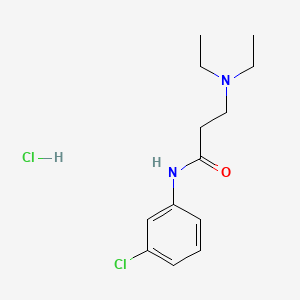
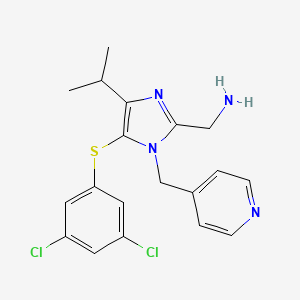

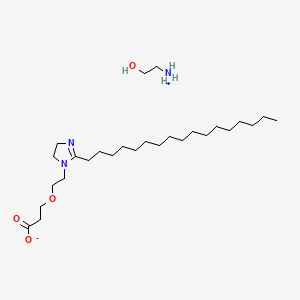


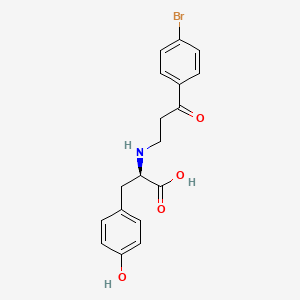

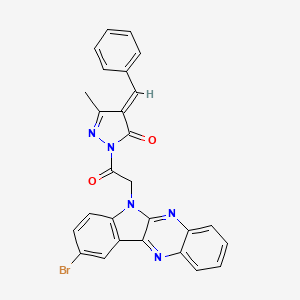
![4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12710741.png)
